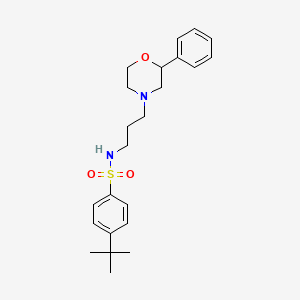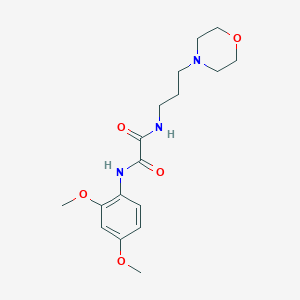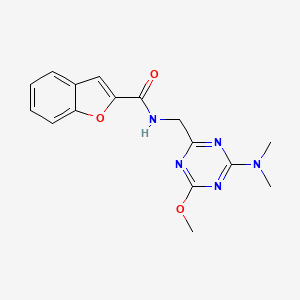![molecular formula C13H14N2O B2945733 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol CAS No. 1397195-15-1](/img/structure/B2945733.png)
2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol, also known as MPAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAP is a derivative of the antidepressant drug trazodone and has been found to exhibit unique properties that make it a promising candidate for further research.
Mécanisme D'action
2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to that of other antidepressant drugs, but 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has been found to have a more potent effect on norepinephrine reuptake.
Biochemical and Physiological Effects
2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has been found to have a range of physiological effects, including increased heart rate and blood pressure, as well as increased levels of cortisol and prolactin. These effects are similar to those of other SNRIs and antidepressant drugs. 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has also been found to have a positive effect on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new antidepressant and anxiolytic drugs. However, 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has also been found to have some limitations, including its potential for toxicity and its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has also been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory disorders such as arthritis. Further research is needed to fully understand the potential therapeutic applications of 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol and to address its limitations.
Méthodes De Synthèse
2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol can be synthesized through a multi-step process starting with 2-nitroaniline and pyridine. The synthesis involves the reduction of the nitro group, followed by the formation of the pyridine ring and the introduction of the methyl group. The final step involves the addition of the hydroxyl group to form 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol.
Applications De Recherche Scientifique
2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has been studied extensively for its potential use as an antidepressant and anxiolytic drug. It has been found to increase serotonin and norepinephrine levels in the brain, which are neurotransmitters that regulate mood and anxiety. 2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-methyl-4-[methyl(pyridin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-9-11(6-7-12(10)16)15(2)13-5-3-4-8-14-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGTBCGERDQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B2945652.png)
![Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2945654.png)
![(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid](/img/structure/B2945656.png)


![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2945661.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2945665.png)



![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)